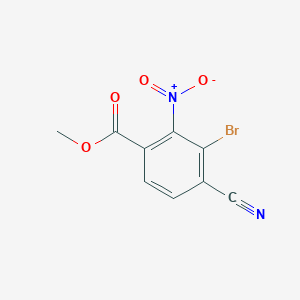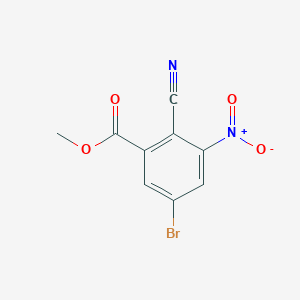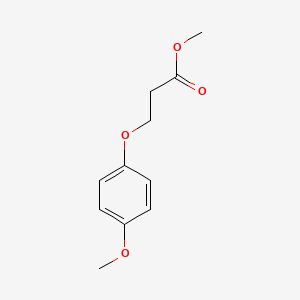
Methyl 3-(4-methoxyphenoxy)propionate
Übersicht
Beschreibung
“Methyl 3-(4-methoxyphenoxy)propionate” is a synthetic intermediate . It is used in the preparation of potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents . It may also be used in the enzymatic coupling of saccharides to protein .
Synthesis Analysis
The synthesis of “this compound” involves the use of methyl p-methoxyhydrocinnamate . The product has a molecular weight of 194.23 . The synthesis process involves a reaction condition of material ratio, dropping temperature, and reaction temperature .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula H3COC6H4CH2CH2CO2CH3 . The compound has a molecular weight of 194.23 and an empirical formula of C11H14O3 .Physical And Chemical Properties Analysis
“this compound” is a solid substance with a boiling point of 120 °C and a melting point of 37-41 °C .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Antioxidant Applications
Methyl 3-(4-methoxyphenoxy)propionate has been studied for its role in the synthesis of antioxidants. For instance, Huo Xiao-jian (2010) explored the process conditions for the synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant and a raw material for other antioxidants like 1010 and 1076. This research improved the yield and quality of the product, indicating its significance in producing efficient antioxidants (Huo Xiao-jian, 2010).
2. Natural Source Extraction
Research has also been conducted on the extraction of this compound derivatives from natural sources. Zhao et al. (2004) isolated new bromophenol derivatives, including this compound derivatives, from the red alga Rhodomela confervoides. The study focused on elucidating their structures and potential biological activities (Zhao et al., 2004).
3. Pharmaceutical Applications
In pharmaceutical research, compounds related to this compound have been synthesized for various purposes. For instance, the synthesis of Methyl 4-oxotetrahydrothiophene-3-carboxylate from Methyl 3-(methoxycarbonylmethylthio)-propionate was described by Hromatka et al. (1973), showcasing its potential in pharmaceutical applications (Hromatka et al., 1973).
4. Chemical Synthesis and Characterization
Several studies have focused on the synthesis and characterization of this compound and related compounds. Kakiuchi et al. (1991), for example, explored the photochemical rearrangement of 3-methoxyphenol, related to this compound, in the presence of AlBr3 (Kakiuchi et al., 1991).
Safety and Hazards
When handling “Methyl 3-(4-methoxyphenoxy)propionate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion or inhalation, seek immediate medical attention .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl 3-(4-methoxyphenoxy)propionate is a complex organic compound
Biochemical Pathways
This could potentially affect various downstream effects, including plant growth and secondary metabolite accumulation .
Result of Action
Similar compounds have been found to modulate root system architecture (rsa) and metabolite profiles, and improve the contents of medicinal ingredients in certain plants .
Eigenschaften
IUPAC Name |
methyl 3-(4-methoxyphenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-9-3-5-10(6-4-9)15-8-7-11(12)14-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBHVBLEQNXNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18333-12-5 | |
| Record name | Methyl 3-(4-methoxyphenoxy)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018333125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl 3-(4-methoxyphenoxy)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-(4-METHOXYPHENOXY)PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967KDN5MJG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



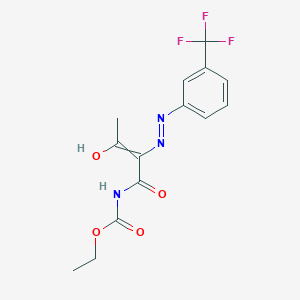
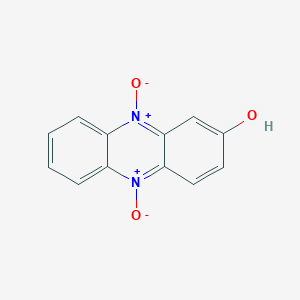
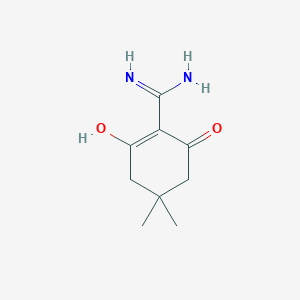
![3H-Pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B1417164.png)
![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1417166.png)
![[4-Methyl-2-(2-methyl-allylsulfanyl)-6-oxo-1,6-dihydro-pyrimidin-5-yl]-acetic acid](/img/structure/B1417167.png)

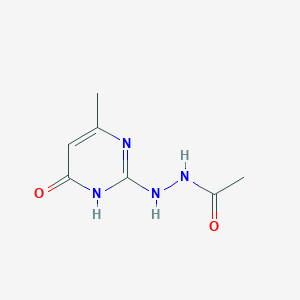
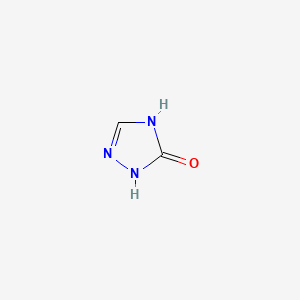
![Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine](/img/structure/B1417171.png)
